(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C11H9F3O2 and its molecular weight is 230.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bicyclic Compound Synthesis and Applications
Synthesis and Biological Activity : Research on bicyclic compounds like 3-azabicyclo[3.1.0]hex-1-ylamines demonstrates the utility of such structures in synthesizing derivatives with potential biological activities. These compounds are synthesized through intramolecular reductive cyclopropanation, showing the versatility of bicyclic structures in medicinal chemistry (Gensini et al., 2002).
Photocycloaddition Applications : The [2+2] photocycloaddition mediated by flavin is used to cyclize dienes containing nitrogen or sulfur, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This highlights the use of bicyclic structures in creating compounds with potential biological activities and showcases the role of visible light in such syntheses (Jirásek et al., 2017).
Prostaglandin Endoperoxide Model : The synthesis of a model compound resembling prostaglandin endoperoxide demonstrates the application of bicyclic compounds in understanding biological mechanisms and drug synthesis. Such model compounds help in mimicking bioconversions relevant to therapeutic targets (Takahashi & Kishi, 1988).
Mécanisme D'action
Target of Action
The primary target of (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is the influenza A viral neuraminidase . Neuraminidase is an enzyme expressed on the surface of the influenza virus that catalyzes the release of progeny virions from infected cells by cleaving the sialic acid receptor on host cells .
Mode of Action
this compound interacts with its target by mimicking sialic acid in a distorted boat conformation that is on the catalytic pathway of neuraminidases . This compound has been shown to inhibit neuraminidase activity, demonstrating low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes .
Biochemical Pathways
The compound affects the biochemical pathway of the influenza virus by inhibiting the neuraminidase enzyme. This inhibition prevents the release of progeny virions from infected cells, thereby disrupting the viral infection process .
Pharmacokinetics
The ADME properties of (1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[31The in silico admet analysis of similar compounds suggests promising antiproliferative activity .
Result of Action
The molecular and cellular effects of the compound’s action include significant cell-cycle perturbation with higher accumulation of cells in the G0/G1 phase . It also induces changes in the actin cytoskeleton, with actin filaments disappearing and granular actin being distributed diffusely in the cytoplasm .
Propriétés
IUPAC Name |
(1S,4R,5R)-1-phenyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-8-10(16-8,6-15-9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZDBTUSWEYLY-OPRDCNLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(O2)C(O1)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H](O2)[C@@H](O1)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.